1-(1-Adamantyl)-2-(propylamino)ethanone

Description

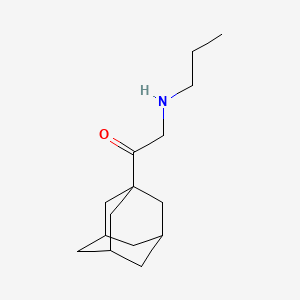

Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)-2-(propylamino)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO/c1-2-3-16-10-14(17)15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13,16H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUKTXQNIGYMTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386719 | |

| Record name | 1-(1-adamantyl)-2-(propylamino)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519046-32-3 | |

| Record name | 1-(1-adamantyl)-2-(propylamino)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(1-Adamantyl)-2-(propylamino)ethanone

Executive Summary: This document provides a comprehensive technical overview of 1-(1-Adamantyl)-2-(propylamino)ethanone, a molecule combining the privileged adamantane scaffold with a reactive α-amino ketone moiety. The adamantane cage, a rigid and lipophilic diamondoid structure, is a cornerstone in modern medicinal chemistry, known for its ability to enhance the pharmacokinetic profiles of therapeutic agents.[1][2][3] This guide, intended for researchers and drug development professionals, delineates the compound's structural features, provides a detailed, mechanistically-grounded synthetic protocol, and outlines the analytical techniques required for its unambiguous structural elucidation. By synthesizing established chemical principles with practical, field-proven insights, this whitepaper serves as a foundational resource for the exploration and utilization of this and related adamantane derivatives in advanced scientific research.

The Adamantane Scaffold: A Privileged Structure in Drug Discovery

Adamantane, or tricyclo[3.3.1.1³﹐⁷]decane, is a unique, strain-free, and highly symmetrical tricyclic hydrocarbon.[4] Its cage-like structure is not merely a synthetic curiosity but a powerful tool in medicinal chemistry, imparting a range of desirable physicochemical properties to active pharmaceutical ingredients (APIs).[5]

-

Lipophilicity and Bioavailability: The bulky, non-polar nature of the adamantane group significantly increases the lipophilicity of a molecule. This property can enhance membrane permeability and absorption, often leading to improved oral bioavailability and better penetration of the blood-brain barrier.[2][3]

-

Metabolic Stability: The adamantane cage is sterically hindered and lacks easily oxidizable C-H bonds, making it highly resistant to metabolic degradation by cytochrome P450 enzymes. Incorporating this moiety can protect a drug from rapid metabolism, thereby extending its plasma half-life.

-

Three-Dimensionality and Target Binding: In an era where many drug candidates are predominantly flat, aromatic structures, adamantane offers a rigid, three-dimensional scaffold.[2] This allows for the precise spatial orientation of functional groups, enabling optimized interactions with the hydrophobic pockets of target proteins, ion channels, and receptors.[6]

The clinical success of adamantane-based drugs, such as the antiviral agent Amantadine, the neuroprotective agent Memantine for Alzheimer's disease, and the antidiabetic agent Saxagliptin, validates the strategic importance of this scaffold in developing novel therapeutics with improved efficacy and pharmacokinetic profiles.[2][5]

Chemical Structure and Physicochemical Properties

1-(1-Adamantyl)-2-(propylamino)ethanone is an α-amino ketone derivative. Its structure is a composite of three key functional components:

-

The 1-Adamantyl Group: Serves as the bulky, lipophilic anchor.

-

The Ethanone Linker: A two-carbon backbone featuring a carbonyl group (ketone). The electrophilic nature of the carbonyl carbon and the nucleophilicity of the adjacent α-carbon (once deprotonated) make it a versatile synthetic handle.

-

The N-Propylamino Group: A secondary amine that introduces a basic center, influencing solubility in aqueous media and providing a site for further functionalization or salt formation.

The combination of these groups results in a molecule with significant potential as both a bioactive compound and a synthetic intermediate.

| Property | Value | Source |

| IUPAC Name | 1-(1-adamantyl)-2-(propylamino)ethanone | N/A |

| CAS Number | 519046-32-3 | [7] |

| Molecular Formula | C₁₅H₂₅NO | [7] |

| Molecular Weight | 235.37 g/mol | [7] |

| Appearance | Predicted: White to off-white solid | N/A |

Synthesis and Mechanistic Rationale

The synthesis of 1-(1-Adamantyl)-2-(propylamino)ethanone is most effectively achieved via a two-step sequence starting from the commercially available 1-acetyladamantane. This pathway involves an initial α-bromination of the ketone followed by a nucleophilic substitution with propylamine. This approach is a well-established method for the preparation of α-amino ketones.[8][9]

Caption: Synthetic workflow for 1-(1-Adamantyl)-2-(propylamino)ethanone.

Experimental Protocol 3.1: Synthesis of 1-(Adamantan-1-yl)-2-bromoethanone (Intermediate)

This procedure is adapted from the synthesis of analogous α-bromo ketones.[10] The reaction proceeds via an enol or enolate intermediate, which attacks molecular bromine to install the halogen at the α-position.

Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-acetyladamantane (1.0 eq., e.g., 10.0 g, 0.0561 mol).[11]

-

Dissolution: Add dry methanol (e.g., 100 mL) and place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cooling: Cool the stirred solution to -10 °C using an ice/salt bath.

-

Bromination: While maintaining the temperature below 10 °C, rapidly inject bromine (1.0 eq., e.g., 2.88 mL, 0.0561 mol) via syringe.

-

Reaction: Stir the reaction mixture for 2 hours, ensuring the temperature does not exceed 10 °C. The reaction progress can be monitored by TLC or GC-MS.

-

Workup: Upon completion, quench the reaction by pouring it into cold water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess bromine, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(adamantan-1-yl)-2-bromoethanone, which can be used directly in the next step or purified further by recrystallization or column chromatography.

Causality and Trustworthiness:

-

Low Temperature: The reaction is performed at low temperatures to control the reaction rate and minimize the formation of poly-brominated byproducts.

-

Inert Atmosphere: While not strictly necessary for this step, it is good practice and becomes more critical in subsequent steps involving organometallic reagents or sensitive intermediates.

-

Quenching and Washing: The aqueous workup removes inorganic salts and unreacted reagents. The sodium thiosulfate wash is critical for safety and purity as it neutralizes any remaining, corrosive bromine.

Experimental Protocol 3.2: Synthesis of 1-(1-Adamantyl)-2-(propylamino)ethanone (Target Compound)

This step involves a classical Sₙ2 reaction where the nitrogen atom of propylamine acts as a nucleophile, displacing the bromide from the α-carbon of the bromo-ketone intermediate.[10]

Methodology:

-

Setup: To a three-neck round-bottom flask under an inert atmosphere, add propylamine (3.0 eq., e.g., 0.0327 mol) and a suitable solvent such as ethyl acetate (e.g., 50 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/isopropanol bath. This is done to control the initial exothermic reaction upon addition of the electrophile.

-

Addition: Dissolve 1-(adamantan-1-yl)-2-bromoethanone (1.0 eq., e.g., 0.0109 mol) in a minimal amount of ethyl acetate and add it dropwise to the cold propylamine solution.

-

Reaction: Allow the reaction to stir and slowly warm to room temperature overnight.

-

Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 1-(1-Adamantyl)-2-(propylamino)ethanone.

Causality and Trustworthiness:

-

Excess Amine: A threefold excess of propylamine is used. The first equivalent acts as the nucleophile, the second acts as a base to neutralize the HBr byproduct generated during the reaction, and the third helps drive the reaction to completion.

-

Solvent Choice: Ethyl acetate is a moderately polar aprotic solvent that effectively dissolves the reactants without interfering with the reaction.

-

Controlled Addition: Dropwise addition at low temperature prevents a rapid, uncontrolled exotherm and potential side reactions.

Analytical Characterization and Structural Elucidation

Unambiguous confirmation of the chemical structure requires a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of the adamantane scaffold and related α-amino ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Adamantyl CH₂ | ~1.70 | Broad s | 6H, adamantyl |

| Adamantyl CH₂ | ~1.78 | Broad s | 6H, adamantyl |

| Adamantyl CH | ~2.05 | Broad s | 3H, adamantyl |

| Methylene (α to C=O) | ~3.40 | s | 2H, -C(=O)CH ₂-N- |

| Amine NH | ~1.5-2.5 | Broad s | 1H, -NH - |

| Propyl CH₂ (N-linked) | ~2.50 | t | 2H, -NH-CH ₂- |

| Propyl CH₂ | ~1.50 | sextet | 2H, -CH₂-CH ₂-CH₃ |

| Propyl CH₃ | ~0.90 | t | 3H, -CH₂-CH ₃ |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl C=O | ~208 | Ketone |

| Methylene C (α to C=O) | ~55 | -C (=O)CH₂-N- |

| Propyl CH₂ (N-linked) | ~52 | -NH-C H₂- |

| Adamantyl Quaternary C | ~45 | Adamantyl C-C=O |

| Adamantyl CH₂ | ~38 | Adamantyl |

| Adamantyl CH | ~36 | Adamantyl |

| Adamantyl CH₂ | ~28 | Adamantyl |

| Propyl CH₂ | ~23 | -CH₂-C H₂-CH₃ |

| Propyl CH₃ | ~11 | -CH₂-C H₃ |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and characteristic fragmentation patterns. The most prominent fragmentation is the α-cleavage next to the carbonyl group, yielding the highly stable 1-adamantyl cation.[12]

Caption: Primary fragmentation pathway of the target compound in EI-MS.

| Expected Fragments | m/z | Identity |

| Molecular Ion | 235 | [C₁₅H₂₅NO]⁺˙ |

| Base Peak | 135 | [C₁₀H₁₅]⁺ (1-Adamantyl cation) |

| Other Fragments | 107, 93, 79 | Further fragmentation of the adamantyl cage[12] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch | 3300 - 3350 | Medium, sharp |

| C-H Stretch (sp³) | 2850 - 2950 | Strong, sharp |

| C=O Stretch (Ketone) | 1710 - 1720 | Strong, sharp |

| N-H Bend | 1550 - 1640 | Medium |

Potential Applications and Future Directions

1-(1-Adamantyl)-2-(propylamino)ethanone is not merely a final product but a versatile synthetic intermediate.

-

Heterocycle Synthesis: α-Amino ketones are well-known precursors for the synthesis of various nitrogen-containing heterocycles, such as imidazoles, oxazoles, and pyrazines, which are themselves important pharmacophores.[8]

-

Further Derivatization: The secondary amine provides a reactive site for N-alkylation, N-acylation, or sulfonylation, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

-

Bioactivity Screening: Given the prevalence of the adamantane scaffold in antiviral and neuroactive drugs, this compound and its derivatives represent logical candidates for screening in assays related to virology (e.g., influenza, hepatitis C) and central nervous system (CNS) disorders.[2][6]

Conclusion

1-(1-Adamantyl)-2-(propylamino)ethanone is a structurally significant molecule that embodies the principles of privileged scaffold chemistry. Its synthesis is straightforward, employing robust and well-understood organic reactions. The combination of its rigid, lipophilic adamantane core and a versatile α-amino ketone functional group makes it a valuable compound for further investigation in drug discovery and materials science. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic deployment in research and development settings.

References

- Vertex AI Search. (2026, January 24).

- ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery.

- National Institutes of Health (NIH). (2017, February 16). Adamantane in Drug Delivery Systems and Surface Recognition - PMC.

- BenchChem. (2025). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.

- National Institutes of Health (NIH). (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC.

- Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.

- Chemcd. 1-(1-ADAMANTYL)-2-(PROPYLAMINO)ETHANONE | 519046-32-3.

- Sigma-Aldrich. 1-(1-adamantyl)-2-(isopropylamino)ethanone hydrochloride.

- PubChem. 1-(Adamantan-1-yl)-2-aminoethan-1-one.

- SpringerLink. (2023, April 28). Synthesis of α-amino carbonyl compounds: a brief review.

- Collection of Czechoslovak Chemical Communications. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.

- The Royal Society of Chemistry. (2013). Adamantyl-terminated dendronized molecules: synthesis and interaction with β-cyclodextrin functionalized poly(dimethylsiloxane).

- MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.

- National Institutes of Health (NIH). (2023, November 16). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC.

- Organic Chemistry Portal.

- Organic Chemistry Portal.

- MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.

- ResearchGate. Scheme 2. Synthesis of the adamantyl ethanone compounds. Reagents and conditions.

- Defense Technical Information Center (DTIC).

- ChemicalBook. 1-ETHYLADAMANTANE(770-69-4) 1H NMR spectrum.

- ChemicalBook. Adamantane(281-23-2) 1H NMR spectrum.

- Organic Syntheses. 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one).

- Wikipedia. Adamantane.

- NIST WebBook. 1-Adamantyl methyl ketone.

- Cayman Chemical. 2-(2-Chlorophenyl)-1-(1H-indol-3-yl)ethanone.

- NIST WebBook. Ethanone, 1-(1H-pyrrol-2-yl)-.

- PubChem. 2-(1-Adamantyl)-1-phenylethanone.

- National Institutes of Health (NIH).

- Sigma-Aldrich. 1-(1-Adamantyl)ethylamine hydrochloride 99%.

- ResearchGate. The adamantyl protons region in 1 H NMR spectra of a) free dendrimer 1,....

- The Royal Society of Chemistry. Label-Assisted Laser Desorption/Ionization Mass Spectrometry (LA-LDI-MS): An Emerging Technique for Rapid Detection of Ubiquitous Cis-1,2-Diol Functionality.

- PubChemLite. 2-propylamine, 1-(1-adamantyl)-n-(2-hydroxyethyl)-n-methyl-, hydrochloride.

- NIST WebBook. 1-Adamantyl methyl ketone.

- Veeprho. 1 1 Adamantyl ethylamine HCl | CAS 1501-84-4.

Sources

- 1. nbinno.com [nbinno.com]

- 2. connectsci.au [connectsci.au]

- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adamantane - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. jchr.org [jchr.org]

- 7. chemcd.com [chemcd.com]

- 8. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 9. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 10. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-Adamantyl methyl ketone [webbook.nist.gov]

- 12. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

The Adamantyl Amino Ketone Scaffold: Synthetic Pathways and Pharmacological Versatility

Executive Summary

The adamantane scaffold, often termed the "lipophilic bullet," has been a cornerstone of medicinal chemistry since the approval of amantadine in the 1960s.[1][2] While simple amino-adamantanes (amantadine, memantine) are well-established, adamantyl amino ketones represent a distinct and evolved pharmacophore. The introduction of a carbonyl moiety into the linker chain between the lipophilic cage and the basic amine creates a unique electronic and steric environment. This modification alters the pKa of the amine, introduces hydrogen-bond accepting capabilities, and modifies metabolic susceptibility.

This technical guide analyzes the Structure-Activity Relationship (SAR) of adamantyl amino ketones, focusing on their dual utility as M2 proton channel blockers (antiviral) and NMDA receptor antagonists (neuroprotective). It provides validated synthetic protocols and mechanistic insights for researchers optimizing this scaffold.

Molecular Architecture & Pharmacophore

The adamantyl amino ketone scaffold consists of three critical domains, each governing specific pharmacokinetic (PK) and pharmacodynamic (PD) properties.

The Pharmacophoric Triad

-

The Lipophilic Cage (Domain A):

-

Structure: Tricyclo[3.3.1.1^3,7]decane.

-

Function: Provides the steric bulk required to occlude ion channels (M2, NMDA) and ensures blood-brain barrier (BBB) permeability.

-

Variation: 1-adamantyl (bridgehead) is most common; 2-adamantyl (bridge) offers different spatial vectors.

-

-

The Keto-Linker (Domain B):

-

Structure: A carbonyl group (

) separating the cage from the amine. -

Function: Unlike alkyl linkers (e.g., rimantadine), the ketone acts as a hydrogen bond acceptor. Electronically, its electron-withdrawing nature lowers the pKa of the adjacent amine, potentially reducing protonation at physiological pH compared to pure alkyl amines.

-

-

The Basic Amine (Domain C):

-

Structure: Primary, secondary, or heterocyclic amine.

-

Function: The primary driver of potency. In M2 channels, the ammonium species mimics the hydronium ion, interacting with His37 tetrads.

-

Synthetic Methodologies

Two primary routes are employed to synthesize adamantyl amino ketones, depending on the desired position of the amine relative to the carbonyl (

Validated Protocols

Protocol A: Synthesis of

-Amino Ketones (Mannich Reaction)

This route utilizes the high reactivity of 1-adamantyl methyl ketone.

-

Reagents: 1-Adamantyl methyl ketone (1 eq), Paraformaldehyde (1.2 eq), Secondary amine (HCl salt, 1.1 eq), Ethanol/HCl (catalytic).

-

Procedure:

-

Dissolve 1-adamantyl methyl ketone in absolute ethanol.

-

Add paraformaldehyde and the amine hydrochloride.

-

Reflux for 12–24 hours.

-

Purification: Precipitate the hydrochloride salt using diethyl ether.

-

-

Mechanism: Acid-catalyzed formation of an iminium ion from formaldehyde and the amine, followed by enol attack from the adamantyl ketone.

Protocol B: Synthesis of

-Amino Ketones (Bromination-Amination)

Used when a shorter linker is required.

-

Step 1 (Bromination): React 1-adamantyl methyl ketone with Bromine (

) in glacial acetic acid/HBr to yield 1-adamantyl bromomethyl ketone. -

Step 2 (Amination): React the

-bromo ketone with a primary or secondary amine in THF/DMF with -

Key Precaution:

-Halo ketones are potent lachrymators and alkylating agents; handle with strict containment.

Synthetic Workflow Diagram

Figure 1: Divergent synthetic pathways for generating

Structure-Activity Relationship (SAR) Analysis

The SAR of adamantyl amino ketones is defined by the balance between lipophilicity (LogP) and the basicity of the amine (pKa), modulated by the ketone linker.

The Linker Effect: Carbonyl vs. Alkyl

Comparison of Rimantadine (alkyl linker) with its keto-analogues reveals critical insights:

| Feature | Alkyl Linker (Rimantadine) | Keto-Linker (Amino Ketone) | Mechanistic Impact |

| Electronic | Neutral / Inductive donor | Electron withdrawing | Ketone reduces electron density on the amine, lowering pKa (typically by 1-2 units). |

| H-Bonding | Donor only (Amine) | Donor (Amine) + Acceptor (C=O) | The carbonyl oxygen can form H-bonds with channel residues (e.g., Ser31 in M2), potentially stabilizing binding in mutants. |

| Metabolism | Hydroxylation on cage | Reduction to amino-alcohol | The ketone is a metabolic handle; it can be reduced to an alcohol, creating a chiral center and altering solubility. |

SAR Logic Diagram

Figure 2: Mechanistic contributions of the adamantyl amino ketone pharmacophore domains.

Biological Targets & Activity[3]

Influenza A (M2 Proton Channel)[2][3][4][5]

-

Mechanism: The adamantane cage fits into the M2 tetramer pore. The amine coordinates with the His37 tetrad, mimicking the hydronium ion to block proton transport.

-

Ketone Impact: In wild-type (WT) M2, alkyl amines (amantadine) are potent. However, in mutants (e.g., S31N), the channel widens or polarity changes. The carbonyl group in amino ketones offers an alternative H-bond acceptor for the Asn31 amide side chain, potentially retaining potency where simple alkanes fail [1, 2].

-

Data Trend: Bulky secondary amines on the ketone scaffold often reduce activity due to steric clash within the pore, whereas primary or small cyclic amines (pyrrolidine) maintain activity.

NMDA Receptor (Neuroprotection)[2]

-

Mechanism: Uncompetitive, open-channel blockers. They bind the

site inside the channel. -

Ketone Impact: High lipophilicity correlates with CNS side effects. The ketone introduces polarity, lowering LogP slightly compared to pure alkyls. This can optimize the "dwell time" in the channel—blocking pathological Ca2+ influx while allowing physiological signaling (similar to Memantine) [3].

Experimental Validation Protocols

To validate the SAR of a new adamantyl amino ketone derivative, the following assays are standard.

Cytotoxicity & Antiviral Assay (MDCK Cells)

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

-

Virus: Influenza A (H1N1, H3N2) and specific mutants (S31N).

-

Method: Plaque Reduction Assay.

-

Infect monolayers with virus (MOI 0.001).

-

Overlay with agarose containing serial dilutions of the test compound.

-

Incubate 48h, fix, and stain with crystal violet.

-

Metric:

(concentration reducing plaque count by 50%).

-

-

Self-Validation: Always run Amantadine and Rimantadine as positive controls. If controls fail to show resistance in known resistant strains, the assay is invalid.

Computational Docking (In Silico Validation)

-

Software: AutoDock Vina or Glide.

-

Target: M2 Channel (PDB: 2RLF for WT, solid-state NMR structures for mutants).

-

Protocol:

-

Prepare ligand (energy minimization).

-

Define grid box around residues 27–41 (transmembrane region).

-

Critical Check: Verify if the carbonyl oxygen orients toward Ser31/Asn31 or backbone amides. This orientation confirms the "Ketone Effect."

-

References

-

Kolocouris, A., et al. (2023).[6] "A Study of the Activity of Adamantyl Amines against Mutant Influenza A M2 Channels." ChemMedChem.

-

Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.

-

Zoidis, G., et al. (2021). "Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles." Chemistry of Heterocyclic Compounds.

-

Villhauer, E. B., et al. (2003). "1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor."[7] Journal of Medicinal Chemistry.

-

Roman, G. (2015).[8] "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry.

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies | MDPI [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Viral M2 ion channel protein: a promising target for anti-influenza drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Study of the Activity of Adamantyl Amines against Mutant Influenza A M2 Channels Identified a Polycyclic Cage Amine Triple Blocker, Explored by Molecular Dynamics Simulations and Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of adamantane-based aminophenols as a novel class of antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis procedure for 1-(1-Adamantyl)-2-(propylamino)ethanone

Topic: A Robust Two-Step Synthesis of 1-(1-Adamantyl)-2-(propylamino)ethanone for Advanced Drug Discovery

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry and organic synthesis.

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 1-(1-Adamantyl)-2-(propylamino)ethanone, a valuable building block for novel therapeutics. The adamantane cage is a key lipophilic scaffold that can enhance the pharmacological profile of drug candidates, while the α-aminoketon moiety is a versatile precursor for a wide range of heterocyclic compounds. This guide details a reliable two-step synthetic route, starting from the commercially available 1-acetyladamantane. The procedure is designed for high reproducibility and scalability, with in-depth explanations of the underlying chemical principles and experimental choices to ensure success.

Introduction: The Significance of the Adamantyl Moiety

The adamantane scaffold has become a privileged structure in medicinal chemistry. Its unique cage-like, rigid, and highly lipophilic nature allows it to interact favorably with biological targets, often improving a compound's metabolic stability, oral bioavailability, and tissue distribution. Since the discovery of the antiviral activity of 1-adamantylamine in 1964, numerous adamantane-containing drugs have been developed for a range of diseases, including viral infections and neurological disorders like Parkinson's disease.[1] The incorporation of this bulky group can provide significant steric shielding, influencing ligand-receptor interactions in novel ways.[2]

α-Aminoketones are highly versatile synthetic intermediates, serving as precursors for a multitude of biologically active heterocycles, such as imidazoles and oxazoles.[2][3] The synthesis of 1-(1-Adamantyl)-2-(propylamino)ethanone combines these two important pharmacophores, creating a valuable synthon for the development of new chemical entities.

Overall Synthetic Strategy

The synthesis of the target compound is achieved through a robust and logical two-step process. This strategy first introduces a reactive handle adjacent to the ketone and then performs a nucleophilic substitution to install the desired amine.

-

α-Bromination: The synthesis begins with the selective α-bromination of commercially available 1-acetyladamantane. This reaction introduces a bromine atom at the position alpha to the carbonyl group, creating a highly reactive electrophilic center.[2]

-

Nucleophilic Substitution: The resulting 1-(Adamantan-1-yl)-2-bromoethanone is then treated with propylamine. The amine acts as a nucleophile, displacing the bromide ion to form the final product, 1-(1-Adamantyl)-2-(propylamino)ethanone.[2]

Detailed Experimental Protocols

Part A: Synthesis of 1-(Adamantan-1-yl)-2-bromoethanone (Intermediate 1)

This protocol is adapted from established procedures for the α-bromination of ketones.[2] The reaction involves the electrophilic attack of bromine on the enol or enolate form of 1-acetyladamantane.

Materials & Reagents:

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles | Eq. |

| 1-Acetyladamantane | 178.28 | 10.0 g | 0.0561 | 1.0 |

| Bromine (Br₂) | 159.81 | 2.88 mL (8.97 g) | 0.0561 | 1.0 |

| Methanol (Dry) | 32.04 | 100 mL | - | - |

Instrumentation:

-

Three-neck round-bottomed flask (250 mL)

-

Magnetic stirrer and stir bar

-

Schlenk line for inert atmosphere

-

Ice/salt bath

-

Syringe for liquid addition

Step-by-Step Protocol:

-

Setup: To a 250 mL three-neck round-bottomed flask equipped with a magnetic stir bar, add 1-acetyladamantane (10.0 g, 0.0561 mol).

-

Dissolution & Inerting: Add 100 mL of dry methanol. Place the flask under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line.

-

Cooling: Cool the stirred solution to -10 °C using an ice/salt bath. It is critical to maintain a low temperature to control the reaction rate and prevent side reactions, such as polybromination.[2][4]

-

Bromine Addition: Using a syringe, rapidly inject bromine (2.88 mL, 0.0561 mol) into the cooled, stirring solution.

-

Reaction: Allow the reaction to stir for 2 hours. Carefully monitor the temperature, ensuring it does not rise above 10 °C.[2]

-

Work-up: After 2 hours, quench the reaction by pouring the mixture into 200 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium thiosulfate solution (to remove unreacted bromine), water, and finally brine.

-

Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 1-(Adamantan-1-yl)-2-bromoethanone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white solid.

Part B: Synthesis of 1-(1-Adamantyl)-2-(propylamino)ethanone (Target Compound)

This procedure involves the nucleophilic substitution of the α-bromo ketone with propylamine. Using an excess of the amine is crucial as it serves both as the nucleophile and as a base to neutralize the HBr generated during the reaction.

Materials & Reagents:

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles | Eq. |

| 1-(Adamantan-1-yl)-2-bromoethanone | 257.17 | 2.8 g | 0.0109 | 1.0 |

| Propylamine | 59.11 | 2.68 mL (1.93 g) | 0.0327 | 3.0 |

| Ethyl Acetate | 88.11 | 50 mL | - | - |

Instrumentation:

-

Three-neck round-bottomed flask (250 mL) with stir bar

-

Schlenk line for inert atmosphere

-

Dry ice/isopropanol bath

-

Pressure-equalizing addition funnel

Step-by-Step Protocol:

-

Setup: To a 250 mL three-neck round-bottomed flask, add propylamine (2.68 mL, 0.0327 mol) and 50 mL of ethyl acetate.

-

Cooling: Cool the solution to -78 °C using a dry ice/isopropanol bath and place it under an inert atmosphere.[2] This low temperature controls the exothermicity of the reaction.

-

Substrate Addition: Separately, dissolve 1-(Adamantan-1-yl)-2-bromoethanone (2.8 g, 0.0109 mol) in ~20 mL of ethyl acetate. Add this solution to a pressure-equalizing addition funnel and attach it to the reaction flask.

-

Reaction: Add the bromo-ketone solution dropwise to the cold, stirred propylamine solution over 30 minutes. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Add 50 mL of deionized water to the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the final product, 1-(1-Adamantyl)-2-(propylamino)ethanone.

Visualization of Workflow and Chemistry

Overall Synthetic Scheme

The two-step synthesis transforms a readily available starting material into the target α-aminoketone.

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Workflow

This diagram outlines the logical flow of the entire synthesis from starting materials to the purified final product.

Caption: Step-by-step workflow for the two-part synthesis.

References

- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC. (2023, January 23).

- Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. (2006).

- Synthesis of α-amino ketones, aldehydes and deriv

- Synthetic Access to Aromatic α-Haloketones. (2022, June 2). MDPI.

Sources

- 1. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 2. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Aminoketone synthesis by addition [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

Application Notes & Protocols: Synthesis of Adamantyl Amino Ethanones from 1-Acetyladamantane

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Adamantane Scaffold

The adamantane moiety, a rigid, highly symmetrical, and lipophilic tricyclic hydrocarbon, has become a privileged scaffold in modern medicinal chemistry.[1][2] Its unique three-dimensional structure and favorable physicochemical properties can enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, often by increasing lipophilicity to improve penetration of the blood-brain barrier.[1][2] Several clinically successful drugs, including the antiviral Amantadine, the Alzheimer's treatment Memantine, and the anti-diabetic Vildagliptin, feature the adamantane core, highlighting its therapeutic significance.[1][3][4][5]

Adamantyl amino ethanones are versatile synthetic intermediates that serve as crucial building blocks for more complex, biologically active molecules.[6][7][8] Their structure combines the bulky adamantane group with a reactive amino ketone functionality, making them ideal precursors for developing novel therapeutics, from enzyme inhibitors to bioinspired chelating ligands.[3][9]

This document provides a detailed guide for the synthesis of adamantyl amino ethanones starting from the commercially available 1-acetyladamantane. We will explore two primary, robust synthetic pathways, offering detailed, step-by-step protocols and explaining the chemical principles behind the experimental choices.

Overview of Synthetic Strategies

Two principal and effective routes have been established for the preparation of adamantyl amino ethanones from 1-acetyladamantane. The choice between these pathways may depend on the availability of reagents, the desired substitution pattern on the amine, and scale-up considerations.

-

Pathway A: α-Halogenation followed by Nucleophilic Substitution. This is a highly reliable two-step sequence. The first step involves the selective halogenation (typically bromination) of the α-carbon of 1-acetyladamantane. The resulting α-haloketone is a potent electrophile, which is then readily substituted by a primary or secondary amine in the second step to yield the target amino ethanone.[9]

-

Pathway B: The Mannich Reaction. This elegant one-pot, three-component condensation reaction directly combines the ketone (1-acetyladamantane), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine.[10] This pathway is highly atom-economical and can be advantageous for constructing β-amino ketones in a single synthetic operation.[11]

Diagram 1: High-level overview of the two primary synthetic pathways.

Pathway A: α-Halogenation and Nucleophilic Substitution

This pathway offers excellent control and is generally applicable to a wide variety of amines.

Step 1: Synthesis of 1-(Adamantan-1-yl)-2-bromoethanone

Mechanism Insight: The synthesis of α-haloketones from their ketone precursors is a cornerstone of organic synthesis.[12][13] The reaction proceeds via an enol or enolate intermediate. Under the acidic conditions described here, the ketone carbonyl is first protonated, facilitating tautomerization to the enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic bromine source (Br₂) to form the α-bromoketone and HBr. The reaction is performed at low temperatures to control reactivity and minimize side reactions.

Protocol: α-Bromination of 1-Acetyladamantane [9]

-

Preparation: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 1-acetyladamantane (10.0 g, 56.1 mmol).

-

Dissolution: Add 100 mL of dry methanol and place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cooling: Cool the stirred solution to -10 °C using an ice/salt bath.

-

Reagent Addition: Using a syringe, rapidly inject bromine (2.88 mL, 56.1 mmol, 1.0 eq.) into the cold, stirred solution. A color change from reddish-brown to yellow or colorless is typically observed upon completion.

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot indicates reaction completion (usually within 1-2 hours).

-

Quenching: Once the reaction is complete, carefully quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the solution is colorless.

-

Workup: Transfer the mixture to a separatory funnel and add 100 mL of deionized water and 100 mL of ethyl acetate. Shake and separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

-

Purification: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: The crude 1-(adamantan-1-yl)-2-bromoethanone can be purified by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to yield a white crystalline solid.

| Parameter | Condition | Expected Outcome |

| Temperature | -10 °C to 0 °C | Controlled reaction, minimizes byproducts |

| Stoichiometry | 1:1 (Ketone:Bromine) | Efficient conversion |

| Solvent | Dry Methanol | Good solubility for starting material |

| Typical Yield | 85-95% | High efficiency |

Step 2: Synthesis of Adamantyl Amino Ethanone

Mechanism Insight: This step is a classic SN2 (bimolecular nucleophilic substitution) reaction. The amine, acting as a nucleophile, attacks the electrophilic α-carbon, displacing the bromide leaving group. Two equivalents of the amine are often used: one to act as the nucleophile and the second to act as a base, neutralizing the hydrogen bromide (HBr) formed during the reaction. Alternatively, one equivalent of the amine can be used with an external, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

Protocol: Nucleophilic Substitution with Isopropylamine [9]

-

Preparation: To a 250 mL three-neck round-bottomed flask equipped with a stir bar, reflux condenser, and an inert atmosphere inlet, add isopropylamine (2.8 mL, 32.6 mmol, 3.0 eq.) and 50 mL of ethyl acetate.

-

Cooling: Cool the solution to -78 °C using a dry ice/isopropanol bath.

-

Substrate Addition: In a separate flask, dissolve 1-(adamantan-1-yl)-2-bromoethanone (2.8 g, 10.9 mmol, 1.0 eq.) in 30 mL of ethyl acetate. Transfer this solution to a pressure-equalizing addition funnel and add it dropwise to the cold isopropylamine solution over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

Monitoring: Monitor the reaction progress by TLC until the α-bromoketone starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture in an ice bath and slowly add 50 mL of 1 M HCl to quench the reaction. Transfer to a separatory funnel and separate the layers.

-

Extraction: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure adamantyl amino ethanone.

Diagram 2: Experimental workflow for the α-halogenation and substitution pathway.

Pathway B: The Mannich Reaction

This pathway is an excellent example of a convergent, multicomponent reaction that builds complexity rapidly.

Mechanism Insight: The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[10] The reaction proceeds in three key stages under acidic conditions:

-

Iminium Ion Formation: The amine attacks the protonated carbonyl of formaldehyde, followed by dehydration to form a highly electrophilic iminium ion.

-

Enolization: 1-Acetyladamantane tautomerizes to its more nucleophilic enol form.

-

Nucleophilic Attack: The enol attacks the iminium ion, forming a new carbon-carbon bond. Subsequent deprotonation yields the final β-amino ketone, known as a Mannich base.[11]

Diagram 3: Simplified mechanism of the acid-catalyzed Mannich reaction.

Protocol: One-Pot Mannich Reaction

-

Preparation: In a 100 mL round-bottomed flask, combine 1-acetyladamantane (5.0 g, 28.0 mmol), dimethylamine hydrochloride (2.5 g, 30.7 mmol, 1.1 eq.), and paraformaldehyde (1.0 g, 33.3 mmol, 1.2 eq.).

-

Solvent and Catalyst: Add 50 mL of absolute ethanol followed by 2-3 drops of concentrated hydrochloric acid (HCl) to act as a catalyst.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

-

Cooling and Concentration: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure.

-

Workup: Dissolve the resulting residue in 50 mL of deionized water. Make the solution basic (pH ~10-11) by the careful, dropwise addition of a cold 2 M sodium hydroxide (NaOH) solution. This will precipitate the free base of the product.

-

Extraction: Extract the aqueous mixture three times with 50 mL portions of diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Mannich base. Further purification can be achieved by column chromatography or by converting the base to its hydrochloride salt and recrystallizing.

| Parameter | Condition | Rationale |

| Reagents | Ketone, Amine Salt, Paraformaldehyde | Standard components for Mannich reaction |

| Catalyst | Concentrated HCl (catalytic) | Facilitates iminium ion formation and enolization |

| Temperature | Reflux (Ethanol) | Provides sufficient energy to overcome activation barriers |

| Typical Yield | 60-80% | Good for a one-pot, three-component reaction |

Conclusion

The synthesis of adamantyl amino ethanones from 1-acetyladamantane is a critical process for accessing valuable scaffolds in drug discovery. Both the two-step α-halogenation/substitution pathway and the one-pot Mannich reaction are robust and reliable methods. The two-step method offers broad substrate scope for various amines and generally high yields, while the Mannich reaction provides a more atom-economical and convergent route. The protocols detailed herein provide researchers with a solid foundation for producing these important chemical intermediates, paving the way for the development of next-generation adamantane-based therapeutics.

References

-

Vícha, J., Nečas, M., & Potáček, M. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications, 71(5), 709–722. [Link]

-

Request PDF. (2025, August 9). Synthesis of 1-acetyladamantane by reaction of 1-bromoadamantane with vinyl acetate and ethylidene diacetate catalyzed by Mn 2 (CO) 10. ResearchGate. [Link]

-

Wikipedia. (n.d.). Mannich reaction. Retrieved February 15, 2026, from [Link]

-

Pham, V. H., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Organic Preparations and Procedures International, 52(1), 77-80. [Link]

-

Request PDF. (2025, August 7). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. ResearchGate. [Link]

-

Al-Zaydi, K. M. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. [Link]

-

Hanna, B. R., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1557. [Link]

- Google Patents. (n.d.). Process for preparing alpha-halo-ketones.

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). Preparation method for 1-adamantane bromide.

-

Zefirova, O. N., & Nurieva, E. V. (2020). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 14(3), 249-266. [Link]

-

Fernandes, P. O., & Caggiano, L. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]

- Google Patents. (n.d.). Process for the preparation of 1-adamantane derivatives.

-

International Journal of Pharmaceutical Sciences and Research. (2021, February 18). A simple method for synthesis of amantadine hydrochloride. [Link]

-

D’Souza, D. M., & Müller, T. J. (2007). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Indian Journal of Chemistry, 46B, 541-553. [Link]

-

ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]

-

Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. Retrieved February 15, 2026, from [Link]

-

Rostami, A., et al. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Journal of the Iranian Chemical Society, 20, 2649-2670. [Link]

-

Czarnecka, K., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2024. [Link]

-

Wei, Y., et al. (2021). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Communications, 57(59), 7249-7252. [Link]

-

Leśniak, S., et al. (2019). Enantioselective Mannich Reaction Promoted by Chiral Phosphinoyl-Aziridines. Molecules, 24(20), 3659. [Link]

-

Gonzalez-Sabín, J., Gotor, V., & Rebolledo, F. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(20), 2158-2171. [Link]

-

Doubtnut. (2021, November 7). The product formed by the reaction of acetamide with bromine in presence of NaOH is. [Link]

-

Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]

-

Butin, A. V., et al. (2020). Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride. Organic & Biomolecular Chemistry, 18(3), 449-457. [Link]

Sources

- 1. connectsci.au [connectsci.au]

- 2. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. jchr.org [jchr.org]

- 6. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 7. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 8. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mannich reaction - Wikipedia [en.wikipedia.org]

- 11. ias.ac.in [ias.ac.in]

- 12. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vivo Metabolic Stability Assays of Adamantane Derivatives

Introduction: The Adamantane Scaffold in Modern Drug Discovery

Adamantane, a rigid, tricyclic hydrocarbon, represents a uniquely privileged scaffold in medicinal chemistry.[1][2][3] Its diamondoid structure imparts a combination of high lipophilicity, metabolic stability, and a three-dimensional architecture that has been successfully leveraged to enhance the therapeutic profiles of numerous drugs.[4][5] From the early antiviral agent amantadine to the more recent Alzheimer's treatment memantine and antidiabetic agents like saxagliptin, the adamantane moiety has proven instrumental in optimizing drug-target interactions and improving pharmacokinetic properties.[1][3]

The inherent stability of the adamantane cage can protect adjacent functional groups from enzymatic degradation, often leading to a longer biological half-life.[2][6] However, this stability is not absolute. The in vivo environment presents a complex array of metabolic enzymes, primarily from the cytochrome P450 (CYP) superfamily, that can hydroxylate the adamantane core, leading to the formation of active or inactive metabolites.[7][8][9][10] Therefore, a thorough understanding of the in vivo metabolic fate of adamantane derivatives is a critical step in the drug development pipeline, ensuring both safety and efficacy.[11][12]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vivo metabolic stability assays for adamantane-containing drug candidates. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the interpretation of the generated data.

Part 1: The Rationale Behind In Vivo Metabolic Stability Assessment

While in vitro assays using liver microsomes or hepatocytes are invaluable for initial screening, they may not fully recapitulate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a whole organism.[13][14][15][16] In vivo studies are essential to:

-

Identify Major Metabolites: Determine the primary metabolic pathways and identify the chemical structures of metabolites formed in a living system. This is crucial as metabolites can have their own pharmacological or toxicological profiles.

-

Determine Pharmacokinetic Parameters: Calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability. These parameters are vital for defining dosing regimens in subsequent clinical trials.[11]

-

Bridge the In Vitro-In Vivo Gap: Correlate data from early in vitro assays with the in vivo reality, refining predictive models for future drug candidates.[15]

-

Fulfill Regulatory Requirements: Regulatory agencies like the FDA and EMA require comprehensive in vivo metabolism data as part of the Investigational New Drug (IND) and New Drug Application (NDA) submissions.[17][18][19][20]

The unique lipophilicity of many adamantane derivatives can present specific challenges, such as potential for tissue accumulation and the need for specialized formulation and analytical approaches.[5][21][22] This guide will address these specific considerations.

Part 2: Experimental Design & Protocols

A well-designed in vivo metabolic stability study is a multi-faceted process. The following sections outline the critical steps and considerations.

Animal Model Selection

The choice of animal model is a critical decision that can significantly impact the translatability of the results to humans.

-

Rodents (Rats, Mice): Commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.[11][12] Rats are often preferred for their larger blood volume, which facilitates serial sampling.

-

Non-Rodents (Dogs, Monkeys): Utilized in later-stage preclinical development as their metabolic profiles can be more predictive of human metabolism for certain drug classes.[11][12]

Causality: The selection should be guided by in vitro cross-species metabolism data. The species that demonstrates a metabolic profile most similar to human in vitro systems (e.g., human liver microsomes or hepatocytes) is generally the most appropriate choice for in vivo studies.[13] For highly lipophilic compounds like many adamantane derivatives, it is also important to consider species with similar lipid metabolism and distribution patterns.[23]

Dosing Formulation and Administration

The high lipophilicity of many adamantane derivatives can make formulation for in vivo administration challenging.

-

Vehicle Selection: A common approach is to use a mixture of solvents and solubilizing agents. A typical vehicle might consist of DMSO, PEG400, and saline. It is crucial to conduct a vehicle tolerability study to ensure the chosen formulation does not cause adverse effects in the animals.

-

Route of Administration:

-

Intravenous (IV): Provides immediate and complete bioavailability, serving as a baseline for determining absolute bioavailability from other routes.

-

Oral (PO): Most common intended route for human administration. Assesses oral absorption and first-pass metabolism.

-

Intraperitoneal (IP): Often used in rodents as an alternative to IV, though absorption can be more variable.

-

Protocol: Preparation of an Oral Dosing Solution

-

Weigh the adamantane derivative accurately.

-

Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

-

Add a co-solvent such as PEG400 and vortex to ensure complete dissolution.

-

Slowly add saline or water to the desired final concentration while continuously vortexing to prevent precipitation.

-

Visually inspect the final solution for any precipitates. The final concentration of organic solvents should be kept to a minimum and be within established toxicological limits.

Sample Collection

A well-defined sampling schedule is critical for accurately capturing the pharmacokinetic profile of the compound.

-

Biological Matrices:

-

Blood/Plasma: The primary matrix for determining pharmacokinetic parameters. Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to obtain plasma.

-

Urine and Feces: Collected to assess the routes and extent of excretion of the parent drug and its metabolites. Metabolism cages are used for this purpose.

-

-

Sampling Time Points: A typical schedule for a single-dose study might include pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. The duration of sampling should be sufficient to capture at least 80% of the AUC (Area Under the Curve) and extend for at least three to five half-lives of the drug.

Workflow for In Vivo Metabolic Stability Assay

Caption: Workflow for an in vivo metabolic stability study.

Part 3: Bioanalytical Methodology

Accurate and precise quantification of the adamantane derivative and its metabolites in complex biological matrices is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[24][25][26][27]

Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the biological matrix while removing interfering substances.

-

Protein Precipitation (PP): A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. While fast, it may not be sufficient to remove all matrix interferences.

-

Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent. The analytes partition into the organic layer, which is then separated and evaporated. LLE provides a cleaner extract than PP.[27]

-

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent. The analytes are retained on the sorbent, washed, and then eluted with a small volume of solvent. SPE offers the cleanest extracts and is highly suitable for complex matrices.

Protocol: Plasma Sample Preparation using LLE

-

To 100 µL of plasma in a microcentrifuge tube, add 25 µL of internal standard solution (a stable isotope-labeled analog of the drug is preferred).[24]

-

Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to facilitate the extraction of basic adamantane amines.

-

Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

-

Vortex for 5-10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatography: Reversed-phase chromatography using a C18 column is typically employed. A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) is common.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.[26] This provides high selectivity and sensitivity. For metabolite identification, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is invaluable.

Metabolic Pathways of Adamantane Derivatives

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. connectsci.au [connectsci.au]

- 6. Adamantane in Drug Delivery Systems and Surface Recognition | MDPI [mdpi.com]

- 7. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. www2.tulane.edu [www2.tulane.edu]

- 9. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. openanesthesia.org [openanesthesia.org]

- 11. biotechfarm.co.il [biotechfarm.co.il]

- 12. ijrpc.com [ijrpc.com]

- 13. admeshop.com [admeshop.com]

- 14. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Federal Register :: Guidance for Industry on In Vivo Drug Metabolism/Drug Interaction StudiesStudy Design, Data Analysis, and Recommendations for Dosing and Labeling; Availability [federalregister.gov]

- 18. Guest commentary: Looking at EMA’s and FDA’s topical guidelines | Drug Discovery News [drugdiscoverynews.com]

- 19. bspublications.net [bspublications.net]

- 20. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacokinetic models for lipophilic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacokinetic models for lipophilic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Animal models for the study of intestinal lymphatic drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Frontiers | Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation [frontiersin.org]

- 26. Development of an LC-MS/MS-based method for quantification and pharmacokinetics study on SCID mice of a dehydroabietylamine-adamantylamine conjugate, a promising inhibitor of the DNA repair enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

Formulation of Lipophilic Adamantane Drugs for Animal Studies: An Application Note and Protocol Guide

Introduction: The Adamantane Challenge in Preclinical Development

Adamantane derivatives represent a fascinating class of compounds with a broad spectrum of therapeutic potential, including antiviral and neurological applications.[1] Their unique cage-like, lipophilic structure, however, presents a significant hurdle in preclinical development: poor aqueous solubility.[2] This inherent lipophilicity complicates formulation, leading to challenges in achieving adequate drug exposure in animal models, which is critical for evaluating pharmacokinetics (PK), pharmacodynamics (PD), and toxicology.[3][4] Consequently, researchers often face erratic and low bioavailability, hindering the translation of promising compounds from the bench to the clinic.[4][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of effective formulation strategies for lipophilic adamantane drugs intended for animal studies. Moving beyond a simple recitation of protocols, this document delves into the rationale behind formulation choices, offering a self-validating framework for developing robust and reproducible drug delivery systems. We will explore key techniques, provide step-by-step protocols, and offer insights into the selection of appropriate animal models for these challenging compounds.

The Core Problem: Overcoming Poor Aqueous Solubility

The fundamental challenge with lipophilic adamantane derivatives is their resistance to dissolving in aqueous environments, such as the gastrointestinal fluids of animal models.[2] For a drug to be absorbed orally, it must first be in a dissolved state at the site of absorption.[3] Poor solubility is a primary reason why many promising new chemical entities fail to advance to the market.[6][7] Therefore, the primary goal of formulation development for these compounds is to enhance their solubility and dissolution rate.[8]

Several techniques have been developed to address this issue, broadly categorized into physical and chemical modifications.[6] For the scope of this guide, we will focus on practical, widely applicable formulation strategies that have demonstrated success in preclinical settings. These include:

-

Lipid-Based Drug Delivery Systems (LBDDS): These formulations utilize lipids, surfactants, and co-solvents to solubilize the lipophilic drug.[9][10][11]

-

Nanosuspensions: This technique involves reducing the drug particle size to the sub-micron range, thereby increasing the surface area for dissolution.[12][13]

-

Cyclodextrin Complexation: This approach uses cyclic oligosaccharides to form inclusion complexes with the drug, effectively "hiding" the lipophilic portion and increasing its apparent water solubility.[14][15]

The choice of formulation strategy depends on several factors, including the physicochemical properties of the adamantane derivative (e.g., logP, melting point), the desired route of administration, and the intended animal species.

Formulation Strategies and Protocols

This section provides detailed protocols for three key formulation strategies. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific adamantane compounds.

Lipid-Based Drug Delivery Systems (LBDDS): Self-Emulsifying Drug Delivery Systems (SEDDS)

LBDDS are a powerful tool for enhancing the oral bioavailability of poorly water-soluble drugs.[10][11][16] Among these, Self-Emulsifying Drug Delivery Systems (SEDDS) are particularly attractive for preclinical studies due to their ability to spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug dissolution and absorption.[17][18]

Mechanism of Action: SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents, which emulsify upon gentle agitation in an aqueous medium.[18] The adamantane drug is dissolved in this lipidic pre-concentrate. Upon oral administration, the formulation mixes with gastrointestinal fluids, forming a micro- or nano-emulsion that presents the drug in a solubilized state with a large surface area for absorption.[4][10]

Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a liquid SEDDS of a lipophilic adamantane drug for oral gavage in rodents.

Materials:

-

Lipophilic Adamantane Drug

-

Oil (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90)

-

Surfactant (e.g., Kolliphor® RH 40, Tween® 80)

-

Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)

-

Glass vials

-

Magnetic stirrer and stir bars

-

Vortex mixer

-

Water bath

Step-by-Step Methodology:

-

Excipient Screening (Solubility Studies):

-

Accurately weigh an excess amount of the adamantane drug into separate vials containing a fixed volume (e.g., 1 mL) of various oils, surfactants, and co-solvents.

-

Tightly cap the vials and place them in a shaking water bath at a controlled temperature (e.g., 37°C) for 48-72 hours to reach equilibrium.

-

After equilibration, centrifuge the samples to separate the undissolved drug.

-

Carefully collect the supernatant and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV).

-

Rationale: This step is crucial for selecting excipients that can effectively solubilize the drug, which is a prerequisite for a stable and effective SEDDS formulation.[19]

-

-

Construction of Pseudo-Ternary Phase Diagrams:

-

Based on the solubility data, select the most suitable oil, surfactant, and co-surfactant.

-

Prepare mixtures of the surfactant and co-surfactant (S/CoS mix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

-

For each S/CoS mix ratio, prepare a series of formulations by mixing the oil and the S/CoS mix at varying weight ratios (e.g., from 9:1 to 1:9).

-

To each of these mixtures, add a small, fixed amount of water (e.g., 100 µL) and vortex to observe the emulsification process.

-

Plot the results on a pseudo-ternary phase diagram to identify the region that forms a clear, stable microemulsion.[20]

-

Rationale: The phase diagram visually maps the self-emulsification region, allowing for the selection of an optimal ratio of components that will reliably form a stable emulsion in vivo.[20]

-

-

Preparation of the Drug-Loaded SEDDS:

-

Select an optimized ratio of oil, surfactant, and co-surfactant from the self-emulsification region of the phase diagram.

-

Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

-

Add the pre-weighed adamantane drug to the excipient mixture.

-

Gently heat the mixture in a water bath (e.g., 40-50°C) and stir with a magnetic stirrer until the drug is completely dissolved and a clear, homogenous solution is obtained.

-

Rationale: Ensuring the drug is fully dissolved in the pre-concentrate is critical for preventing precipitation upon administration and achieving consistent dosing.

-

-

Characterization of the SEDDS:

-

Visual Assessment: Dilute a small amount of the SEDDS formulation with water and observe the spontaneity of emulsification and the clarity of the resulting emulsion.

-

Droplet Size Analysis: Use dynamic light scattering (DLS) to measure the globule size and polydispersity index (PDI) of the emulsion formed upon dilution. A smaller droplet size generally correlates with better absorption.[11]

-

Thermodynamic Stability Studies: Subject the formulation to centrifugation and multiple freeze-thaw cycles to assess its physical stability and resistance to phase separation or drug precipitation.

-

Data Presentation: Example Excipient Solubility Screening

| Excipient Category | Excipient Name | Solubility (mg/mL) |

| Oil | Labrafac™ Lipophile WL 1349 | 25.4 ± 1.2 |

| Capryol™ 90 | 18.7 ± 0.9 | |

| Surfactant | Kolliphor® RH 40 | 150.2 ± 5.6 |

| Tween® 80 | 125.8 ± 4.3 | |

| Co-surfactant | Transcutol® HP | 210.5 ± 8.1 |

| PEG 400 | 180.3 ± 6.5 |

Note: The above data is illustrative. Actual solubility will vary depending on the specific adamantane derivative.

Visualization: SEDDS Formulation Workflow

Caption: Workflow for SEDDS formulation development.

Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[13] This approach is particularly useful for compounds that have poor solubility in both aqueous and lipidic media.[12]

Mechanism of Action: By reducing the particle size to the nanometer range (typically 200-600 nm), the surface area of the drug is significantly increased.[6] According to the Noyes-Whitney equation, this increased surface area leads to a higher dissolution velocity, which can improve the rate and extent of drug absorption.[21]

Protocol: Preparation of a Nanosuspension by Wet Media Milling

Objective: To prepare a stable nanosuspension of a lipophilic adamantane drug for oral or parenteral administration in animal studies.

Materials:

-

Lipophilic Adamantane Drug

-

Stabilizer(s) (e.g., Pluronic® F68, Poloxamer 188, Tween® 80, Hydroxypropyl cellulose)

-

Milling media (e.g., Yttrium-stabilized zirconium oxide beads, 0.3-0.8 mm diameter)

-

Milling chamber/vessel

-

High-energy planetary ball mill or a dedicated bead mill

-

Purified water

-

Particle size analyzer (DLS)

Step-by-Step Methodology:

-

Stabilizer Screening:

-

Prepare aqueous solutions of different stabilizers at various concentrations.

-

Disperse the adamantane drug in each stabilizer solution to form a coarse suspension.

-

Observe the suspensions for signs of aggregation or settling over a period of 24 hours.

-

Rationale: The choice of stabilizer is critical to prevent the aggregation of the nanoparticles due to their high surface energy.[13] An effective stabilizer will adsorb onto the drug particle surface, providing a steric or electrostatic barrier.[22]

-

-

Wet Milling Process:

-

Prepare a pre-suspension by dispersing the adamantane drug in the selected stabilizer solution.

-

Transfer the pre-suspension into the milling chamber containing the milling media. The chamber should be filled to an appropriate level to ensure efficient milling.

-

Mill the suspension at a high speed (e.g., 500 rpm) for a predetermined duration. The milling is often performed in cycles (e.g., 5 minutes of milling followed by a 5-minute break) to prevent excessive heat generation.[23]

-

Rationale: The high-energy impact of the milling beads breaks down the coarse drug particles into nanoparticles.[24] Wet milling is preferred over dry milling as it prevents particle agglomeration and reduces the risk of contamination.[25]

-

-

Separation of Nanosuspension:

-

After milling, separate the nanosuspension from the milling media. This can be done by decantation or by using a sieve with a mesh size larger than the milling beads but smaller than the nanoparticles.

-

-

Characterization of the Nanosuspension:

-

Particle Size and Zeta Potential: Measure the mean particle size, polydispersity index (PDI), and zeta potential using DLS. A narrow PDI indicates a uniform particle size distribution. The zeta potential provides an indication of the stability of the suspension; a value greater than |30| mV is generally considered stable.[26]

-

Morphology: Use scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to visualize the shape and morphology of the nanoparticles.[27]

-

Crystallinity: Perform X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to assess the crystalline state of the drug particles. The milling process can sometimes induce amorphization, which can further enhance solubility.[27]

-

Dissolution Rate: Compare the in vitro dissolution rate of the nanosuspension to that of the un-milled drug powder.

-

Data Presentation: Example Nanosuspension Characterization

| Formulation | Stabilizer | Mean Particle Size (nm) | PDI | Zeta Potential (mV) |

| NS-1 | Pluronic® F68 | 285 ± 15 | 0.21 ± 0.02 | -25.3 ± 1.8 |

| NS-2 | Tween® 80 | 350 ± 20 | 0.28 ± 0.03 | -32.1 ± 2.1 |

Note: The above data is illustrative. The optimal formulation will depend on the specific adamantane derivative and process parameters.